N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-44-1
VCID: VC16089923
InChI: InChI=1S/C18H15N5O3/c1-12-5-7-13(8-6-12)11-19-22-18(24)17-10-16(20-21-17)14-3-2-4-15(9-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+
SMILES:
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol

N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-44-1

Cat. No.: VC16089923

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide - 302918-44-1

Specification

CAS No. 302918-44-1
Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
IUPAC Name N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H15N5O3/c1-12-5-7-13(8-6-12)11-19-22-18(24)17-10-16(20-21-17)14-3-2-4-15(9-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+
Standard InChI Key MNJYEZCBDJDYFD-YBFXNURJSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Chemical Identity

  • Molecular Formula: C₁₈H₁₅N₅O₃

  • Molecular Weight: 349.34 g/mol

  • IUPAC Name: N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

  • SMILES: CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-]

  • InChI Key: MNJYEZCBDJDYFD-YBFXNURJSA-N .

Key Functional Groups

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Carbohydrazide Moiety: Enables hydrogen bonding and coordination chemistry.

  • 3-Nitrophenyl Group: Imparts electron-withdrawing effects and redox activity.

  • 4-Methylbenzylidene Substituent: Enhances lipophilicity and steric bulk .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) (Figure 1) .

Procedure:

  • Reactants:

    • 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide (1 equiv).

    • 4-Methylbenzaldehyde (1.2 equiv).

  • Conditions: Reflux in ethanol with catalytic acetic acid (12–24 hours).

  • Purification: Recrystallization from ethanol or column chromatography .

Yield: 65–78% (reported for analogous pyrazole carbohydrazides) .

Reaction Mechanism

The hydrazide reacts with the aldehyde via nucleophilic attack, forming a hydrazone linkage (C=N). The nitro group stabilizes the intermediate through resonance, favoring the (E)-isomer .

Chemical Reactivity and Derivatives

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts
ReductionH₂/Pd-C, EtOHNitro → amine; Hydrazone → amine .
OxidationKMnO₄, H₂SO₄Pyrazole ring hydroxylation .
SubstitutionR-X, K₂CO₃Alkylation at hydrazide NH .

Stability Profile

  • Thermal Stability: Decomposes at 210–215°C (DSC).

  • Photostability: Nitro group susceptible to UV-induced degradation.

Biological Activities

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC values of 8–32 µg/mL (vs. S. aureus) .

  • Fungal Pathogens: Moderate activity against C. albicans (MIC: 64 µg/mL) .

Anti-Inflammatory Activity

  • COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin synthesis (IC₅₀: 0.8–2.5 μM) .

Comparative Analysis with Analogues

CompoundStructural FeaturesBioactivity (IC₅₀)
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Dual nitro groupsA549: 18 μM
N'-(Diethylaminobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Diethylamino groupAntibacterial: MIC 4 µg/mL
This Compound4-MethylbenzylideneBalanced lipophilicity (LogP: 3.5)

Future Research Directions

  • Structure-Activity Relationships: Modify substituents to enhance bioavailability.

  • Target Identification: Use molecular docking to predict protein targets (e.g., EGFR, COX-2) .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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